molecular formula C19H24N4O2 B6432158 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2177366-37-7

3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B6432158
CAS No.: 2177366-37-7
M. Wt: 340.4 g/mol
InChI Key: QPVBBEAGOOLHBD-UHFFFAOYSA-N
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Description

3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a complex structure with a propoxyphenyl group, a pyrazinylamino group, and an azetidinylpropanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:

    Formation of the Azetidinone Core: This step involves the cyclization of appropriate precursors to form the azetidinone ring.

    Attachment of the Pyrazinylamino Group: The pyrazinylamino group is introduced through a nucleophilic substitution reaction.

    Introduction of the Propoxyphenyl Group: The final step involves the alkylation of the phenyl ring with a propoxy group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones to alcohols or amines to amides.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one
  • 3-(4-ethoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one
  • 3-(4-butoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one

Uniqueness

The uniqueness of 3-(4-propoxyphenyl)-1-{3-[(pyrazin-2-yl)amino]azetidin-1-yl}propan-1-one lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research.

Properties

IUPAC Name

3-(4-propoxyphenyl)-1-[3-(pyrazin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-11-25-17-6-3-15(4-7-17)5-8-19(24)23-13-16(14-23)22-18-12-20-9-10-21-18/h3-4,6-7,9-10,12,16H,2,5,8,11,13-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBBEAGOOLHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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